molecular formula C17H22N4O B11712833 1,3-Bis[2-(4-aminophenyl)ethyl]urea

1,3-Bis[2-(4-aminophenyl)ethyl]urea

Cat. No.: B11712833
M. Wt: 298.4 g/mol
InChI Key: BWTPUFNHSVZIDT-UHFFFAOYSA-N
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Description

1,3-Bis[2-(4-aminophenyl)ethyl]urea is a urea derivative characterized by its symmetric structure, featuring two 4-aminophenyl ethyl groups attached to a central urea moiety. For example, similar compounds such as 2-(4-aminophenyl)benzothiazole are synthesized via cyclization reactions involving 2-aminothiophenol and para-anthranilic acid in the presence of molecular iodine . The 4-aminophenyl group is a critical structural feature, contributing to electronic and steric properties that influence reactivity and biological activity.

Key properties inferred from structural analogs include:

  • Molecular formula: C₁₇H₂₀N₄O (calculated based on substituents).
  • Functional groups: Urea core, primary amine (-NH₂), and aromatic rings.

Properties

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

1,3-bis[2-(4-aminophenyl)ethyl]urea

InChI

InChI=1S/C17H22N4O/c18-15-5-1-13(2-6-15)9-11-20-17(22)21-12-10-14-3-7-16(19)8-4-14/h1-8H,9-12,18-19H2,(H2,20,21,22)

InChI Key

BWTPUFNHSVZIDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)NCCC2=CC=C(C=C2)N)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis[2-(4-aminophenyl)ethyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction may produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Bis[2-(4-aminophenyl)ethyl]urea involves its interaction with mitochondrial membrane protein voltage-dependent anion channel 1 (VDAC1). The compound inhibits VDAC1 oligomerization, which in turn prevents apoptosis . This inhibition is significant in the context of cancer research, as it can potentially prevent the programmed cell death of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,3-Bis[2-(4-aminophenyl)ethyl]urea with analogs from the evidence, focusing on structural variations, synthesis, and functional properties.

1,3-Bis[2-(4-bromophenyl)ethyl]urea

Structural differences : Replacement of -NH₂ groups with -Br atoms at the para position of the phenyl rings.
Impact on properties :

  • Molecular weight: 426.152 g/mol (vs. ~296.37 g/mol for the amino analog) .
  • Electronic effects : Bromine’s electron-withdrawing nature reduces aromatic ring reactivity compared to the electron-donating -NH₂ group.
  • Biological activity : Brominated analogs may exhibit altered binding affinities due to steric and electronic differences.

Urea Derivatives with Heterocyclic Substituents

Compounds such as 1-(4-aminophenyl)-3-(2-morpholinoethyl)urea (from Oncotarget) differ in their substituent complexity:

  • Synthesis: Prepared via condensation of 4-aminophenyl urea precursors with morpholine derivatives under acidic conditions (e.g., TFA/TFE) .
  • Biological data: These derivatives show cytotoxicity in cancer cell lines (e.g., LCMS m/z 495.1 [M+H]+ for compound 16), suggesting that the 4-aminophenyl-urea scaffold is pharmacologically relevant .

Benzothiazole-Coupled Sulfonamides

  • Synthesis: Condensation of 2-(4-aminophenyl)benzothiazole with sulfonyl chlorides in pyridine/acetic anhydride .
  • Key differences : Sulfonamide linkage vs. urea core, leading to distinct hydrogen-bonding capabilities and metabolic stability.

Tabulated Comparison of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
1,3-Bis[2-(4-aminophenyl)ethyl]urea C₁₇H₂₀N₄O ~296.37 -NH₂ (para), urea core Not reported (inferred enzyme inhibition)
1,3-Bis[2-(4-bromophenyl)ethyl]urea C₁₇H₁₈Br₂N₂O 426.152 -Br (para) Not reported (potential halogen bonding)
1-(4-aminophenyl)-3-(2-morpholinoethyl)urea C₁₄H₂₁N₅O₂ 291.35 Morpholinoethyl, -NH₂ Cytotoxic (IC₅₀ ~1–10 μM in cancer cells)
2-(4-aminophenyl)benzothiazole C₁₃H₁₀N₂S 226.30 Benzothiazole, -NH₂ Anticancer (e.g., topoisomerase inhibition)

Notes and Limitations

  • Data gaps: Direct biological or spectroscopic data for 1,3-Bis[2-(4-aminophenyl)ethyl]urea are absent in the evidence; inferences rely on structural analogs.
  • Contradictions : Synthesis methods vary widely (e.g., iodine-catalyzed cyclization vs. TFA-mediated condensation), complicating direct comparisons .
  • Authority of sources : Peer-reviewed journals (e.g., Oncotarget, Iranian Journal of Pharmaceutical Research) provide validated synthetic protocols, but extrapolation is required for the target compound.

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